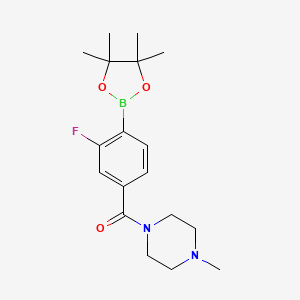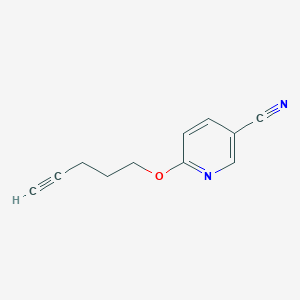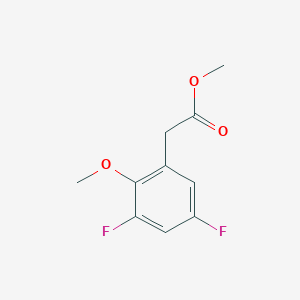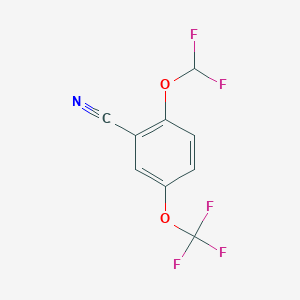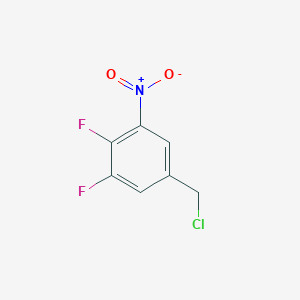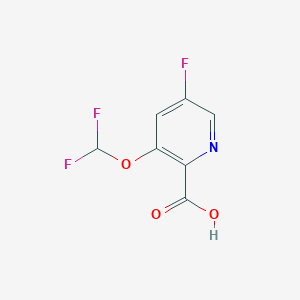
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
Vue d'ensemble
Description
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3F5NO. This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-cyanophenol with difluoromethyl ether and trifluoromethyl ether under specific conditions . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective introduction of the fluorinated groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the handling of volatile reagents and the control of reaction parameters are crucial for maintaining the quality and safety of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing fluorine atoms can influence the reactivity of the compound in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the stability of the fluorinated groups often requires specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzene ring, while oxidation reactions may lead to the formation of corresponding carboxylic acids .
Applications De Recherche Scientifique
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through the unique electronic and steric effects imparted by the fluorine atoms. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors . The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethoxy)benzonitrile: This compound lacks the difluoromethoxy group but shares the trifluoromethoxy and benzonitrile core.
3-(Difluoromethoxy)benzonitrile: This compound lacks the trifluoromethoxy group but contains the difluoromethoxy and benzonitrile core.
Uniqueness
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the same benzonitrile scaffold. This dual fluorination imparts distinct electronic and steric properties, making the compound particularly valuable in applications requiring high stability and specific reactivity .
Propriétés
IUPAC Name |
3-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO2/c10-8(11)16-6-3-1-2-5(4-15)7(6)17-9(12,13)14/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJODHIADOYYVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Bromobutoxy)benzo[d]thiazole](/img/structure/B1412950.png)
